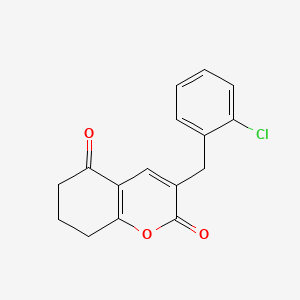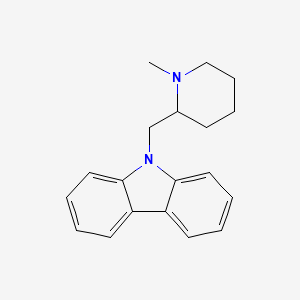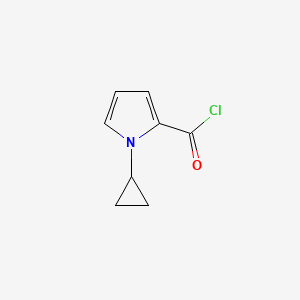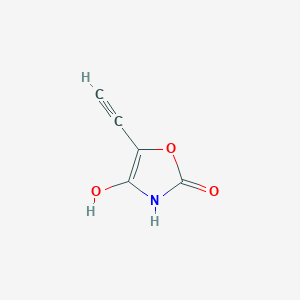
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a hydroxyacetylene compound and react it with an isocyanate under controlled temperature and solvent conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different functional groups.
Reduction: Reduction reactions might lead to the formation of more saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could introduce a variety of new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one would depend on its specific interactions with biological targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxazolidinone: Another oxazole derivative with similar structural features.
5-Methyl-4-hydroxy-1,3-oxazol-2(3H)-one: A methylated analog with potentially different reactivity and biological activity.
Uniqueness
5-Ethynyl-4-hydroxy-1,3-oxazol-2(3H)-one is unique due to the presence of the ethynyl group, which can participate in specific chemical reactions and potentially confer unique biological properties.
Properties
CAS No. |
75610-96-7 |
|---|---|
Molecular Formula |
C5H3NO3 |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
5-ethynyl-4-hydroxy-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H3NO3/c1-2-3-4(7)6-5(8)9-3/h1,7H,(H,6,8) |
InChI Key |
XLYPVHLKQVJTMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(NC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)

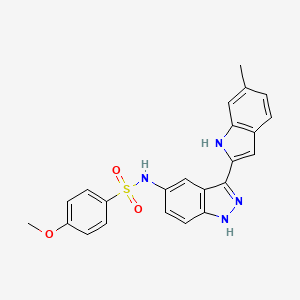

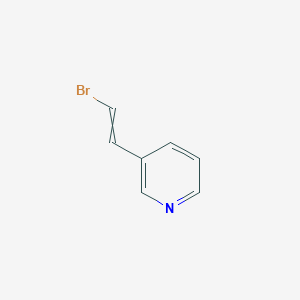
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
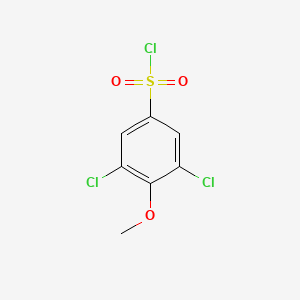
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
